molecular formula C14H13N5O B12938890 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide CAS No. 88912-40-7

2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide

Cat. No.: B12938890
CAS No.: 88912-40-7
M. Wt: 267.29 g/mol
InChI Key: KJPRKPZDTNQBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities

Preparation Methods

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide typically involves the reaction of benzimidazole derivatives with phenylhydrazinecarboxamide. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to reduced tumor growth . The compound’s ability to bind to the active site of EGFR and block its activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in disease processes. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development.

Properties

CAS No.

88912-40-7

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylamino)-3-phenylurea

InChI

InChI=1S/C14H13N5O/c20-14(15-10-6-2-1-3-7-10)19-18-13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H2,15,19,20)(H2,16,17,18)

InChI Key

KJPRKPZDTNQBLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.